ML241

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

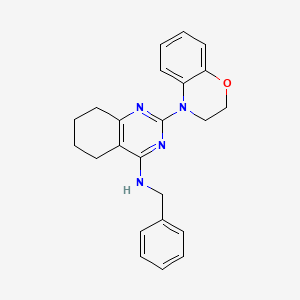

N-benzyl-2-(2,3-dihydro-1,4-benzoxazin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-2-8-17(9-3-1)16-24-22-18-10-4-5-11-19(18)25-23(26-22)27-14-15-28-21-13-7-6-12-20(21)27/h1-3,6-9,12-13H,4-5,10-11,14-16H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZPVQQGYVSLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)N3CCOC4=CC=CC=C43)NCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Target of ML241: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML241 is a potent and selective small molecule inhibitor that has garnered significant interest within the research community for its therapeutic potential, particularly in oncology. This document provides a comprehensive technical overview of the cellular target of this compound, its mechanism of action, and the key signaling pathways it modulates. Quantitative data from various studies are summarized, and detailed experimental protocols for relevant assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding.

The Primary Cellular Target: p97/VCP ATPase

The primary cellular target of this compound is the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-containing protein (VCP).[1][2][3][4][5][6][7][8] p97 is a highly conserved and abundant protein that plays a crucial role in maintaining cellular protein homeostasis.[3] It is involved in a wide array of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagosome maturation, and membrane fusion.[2][3][4][8]

This compound acts as a potent, selective, reversible, and ATP-competitive inhibitor of p97's ATPase activity.[3][5][9] Structural and functional studies have revealed that p97 is a hexamer, with each protomer containing two ATPase domains, D1 and D2.[4][10] this compound selectively targets and inhibits the D2 ATPase domain.[4][9]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against its target and its effects on cellular processes have been quantified in multiple studies. The following tables summarize the key IC50 values.

| Target/Process | IC50 Value | Notes | References |

| p97 ATPase Activity | ~100 nM (0.1 µM) | Potent inhibition of the enzyme's primary function. | [1][2][4][6][7][8] |

| p97-dependent proteasome substrate degradation | ~3500 nM (3.5 µM) | Demonstrates the downstream cellular effect of p97 inhibition. | [4] |

Key Signaling Pathways Modulated by this compound

Inhibition of p97 by this compound leads to the disruption of several critical cellular signaling pathways.

Ubiquitin-Proteasome System (UPS) and ER-Associated Degradation (ERAD)

p97 is a key player in the UPS, where it functions to extract ubiquitinated proteins from cellular structures, such as the endoplasmic reticulum, and deliver them to the proteasome for degradation. By inhibiting p97, this compound impairs the ERAD pathway, leading to the accumulation of misfolded and ubiquitinated proteins.[2][4][7][8] This disruption of protein homeostasis can induce cellular stress and apoptosis, which is a key mechanism for its anti-cancer activity.

Caption: this compound inhibits the p97-mediated ERAD pathway.

MAPK/ERK and NF-κB Signaling Pathways

Recent research has also implicated this compound in the modulation of other signaling cascades. A study on rotavirus proliferation demonstrated that this compound can inhibit the phosphorylation of ERK1/2, which are key components of the MAPK signaling pathway.[11][12][13] This inhibition of the MAPK pathway was linked to the activation of the NF-κB signaling pathway, contributing to the antiviral effects of this compound.[11][12][13]

References

- 1. adooq.com [adooq.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ML-241 | Cell Signaling Technology [cellsignal.com]

- 5. p97/VCP compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 6. adooq.com [adooq.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | inhibitor/agonist | CAS 1346528-06-0 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 9. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. This compound Antagonizes ERK 1/2 Activation and Inhibits Rotavirus Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Antagonizes ERK 1/2 Activation and Inhibits Rotavirus Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

ML241: A Potent and Selective Modulator of Protein Homeostasis Through p97 ATPase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein homeostasis, or proteostasis, is a tightly regulated cellular process responsible for maintaining the integrity and function of the proteome. The dysregulation of proteostasis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to this network is the AAA+ ATPase p97 (also known as VCP), which plays a critical role in a myriad of cellular processes, including the degradation of misfolded proteins via the endoplasmic-reticulum-associated degradation (ERAD) pathway. This technical guide provides a comprehensive overview of ML241, a potent and selective small-molecule inhibitor of p97 ATPase, and its role in modulating protein homeostasis. We will delve into its mechanism of action, its effects on key cellular pathways, and provide detailed experimental protocols and quantitative data to facilitate further research and drug development efforts.

Introduction to this compound and its Target: p97

This compound is a quinazoline-based small molecule that has emerged as a valuable tool for studying the cellular functions of p97.[1] p97 is a hexameric type II AAA (ATPase Associated with diverse cellular Activities) protein that is highly conserved across eukaryotes.[2] It functions as a molecular machine, utilizing the energy from ATP hydrolysis to unfold and extract ubiquitinated proteins from cellular complexes or membranes, thereby targeting them for degradation by the proteasome. This activity is crucial for a variety of cellular processes, including the ERAD pathway, DNA damage repair, and autophagy.

This compound acts as an ATP-competitive inhibitor of p97, specifically targeting the D2 ATPase domain.[3] This selective inhibition disrupts the normal function of p97, leading to the accumulation of ubiquitinated proteins and the impairment of downstream cellular processes that rely on p97 activity.

Mechanism of Action: Disruption of the p97-Mediated Protein Degradation Pathway

This compound exerts its effects on protein homeostasis primarily by inhibiting the ATPase activity of p97. This inhibition prevents the p97 complex from remodeling and segregating its substrate proteins, leading to a bottleneck in the protein degradation pipeline.

The p97-Ufd1-Npl4 Complex and ERAD

In the context of ERAD, p97 forms a crucial complex with its cofactors Ufd1 and Npl4. This complex is responsible for extracting misfolded, ubiquitinated proteins from the ER membrane and delivering them to the 26S proteasome for degradation. The ATPase activity of p97 provides the mechanical force required for this extraction process.

dot

Impact on the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the ER due to ERAD inhibition by this compound can trigger the Unfolded Protein Response (UPR). The UPR is a set of signaling pathways that aim to restore ER homeostasis by increasing the folding capacity of the ER and promoting the degradation of misfolded proteins. However, prolonged or severe ER stress can lead to the induction of apoptosis.

dot

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against p97 ATPase

| Parameter | Value | Reference |

| IC50 | 100 nM | [1] |

Table 2: Cellular Effects of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| Dual-reporter cell line | Protein Degradation | Inhibition of p97-dependent substrate degradation | Effective inhibition | [1] |

| Various cancer cell lines | Cell Viability | Growth inhibition | Varies by cell line |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on protein homeostasis.

p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies p97 ATPase activity by measuring the amount of ADP produced in the reaction.

Materials:

-

Recombinant human p97 protein

-

This compound

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl₂, 0.5 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white, opaque plates

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the p97 enzyme to the assay buffer.

-

Add the diluted this compound or vehicle control to the wells containing the p97 enzyme and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction for 60 minutes at 37°C.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of p97 ATPase activity for each this compound concentration and determine the IC50 value.

dot

Ubiquitin-Dependent Protein Degradation Assay (Pulse-Chase)

This assay monitors the degradation rate of a specific protein of interest.

Materials:

-

Cells expressing the protein of interest (e.g., a known ERAD substrate)

-

This compound

-

[³⁵S]methionine/cysteine labeling mix

-

Chase medium (complete medium with excess unlabeled methionine and cysteine)

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody specific to the protein of interest

-

Protein A/G agarose beads

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with this compound or vehicle control for a specified time.

-

Starve cells in methionine/cysteine-free medium for 30 minutes.

-

Pulse-label the cells by adding [³⁵S]methionine/cysteine labeling mix for a short period (e.g., 15-30 minutes).

-

Remove the labeling mix and wash the cells.

-

Add pre-warmed chase medium (containing this compound or vehicle) and collect cell samples at various time points (e.g., 0, 30, 60, 120 minutes).

-

Lyse the cells at each time point and clarify the lysates by centrifugation.

-

Immunoprecipitate the protein of interest using a specific antibody and protein A/G agarose beads.

-

Wash the immunoprecipitates and elute the proteins.

-

Separate the proteins by SDS-PAGE and visualize the radiolabeled protein by autoradiography.

-

Quantify the band intensities at each time point to determine the protein degradation rate.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a powerful and selective inhibitor of p97 ATPase that serves as an invaluable tool for dissecting the complex mechanisms of protein homeostasis. Its ability to specifically block the ERAD pathway and induce ER stress provides a clear mechanism for its observed cellular effects. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting p97 in diseases characterized by proteostasis dysfunction. Further studies employing quantitative proteomics and detailed analysis of the UPR will undoubtedly provide deeper insights into the intricate cellular responses to p97 inhibition and pave the way for the development of novel therapeutic strategies.

References

- 1. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Probing protein ubiquitination in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML241 as a Chemical Probe for p97: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p97, also known as Valosin-Containing Protein (VCP), is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in cellular protein homeostasis. It is involved in a myriad of cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair. Given its central role in pathways frequently dysregulated in cancer and neurodegenerative diseases, p97 has emerged as a compelling therapeutic target. ML241 is a potent, selective, and reversible inhibitor of p97 ATPase activity, making it an invaluable chemical probe to dissect the complex biology of p97 and explore its therapeutic potential.

This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a summary of its selectivity.

Biochemical and Cellular Activity of this compound

This compound is a quinazoline-based compound that acts as an ATP-competitive inhibitor of p97. It exhibits potent inhibition of p97's ATPase activity and has been shown to selectively target the D2 ATPase domain of p97.

Quantitative Data Summary

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 100 nM | p97 ATPase | Biochemical Assay | [1][2] |

| Ki | 0.35 µM | p97 | Biochemical Assay | |

| Cellular Potency | IC50 = 3.5 µM | UbG76V-GFP stabilization | Cell-based Assay | |

| Cytotoxicity (HCT15) | GI50 = 53 µM (24h), 13 µM (72h) | HCT15 cells | Cell Viability Assay | |

| Cytotoxicity (SW403) | GI50 = 33 µM (24h), 12 µM (72h) | SW403 cells | Cell Viability Assay |

Experimental Protocols

p97 ATPase Activity Assay

This protocol is adapted from established methods to determine the in vitro potency of inhibitors against p97 ATPase.[1]

Materials:

-

Purified p97 protein

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.5 mM DTT

-

ATP solution

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent

-

384-well white plates

Procedure:

-

Prepare a solution of purified p97 in assay buffer.

-

Add 5 µL of the p97 solution to each well of a 384-well plate.

-

Add 100 nL of this compound at various concentrations (typically a 10-point serial dilution) or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for p97.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular UbG76V-GFP Stabilization Assay

This cell-based assay is used to measure the inhibition of the p97-dependent ubiquitin-proteasome system.

Materials:

-

Cells stably expressing a UbG76V-GFP reporter construct

-

Cell culture medium

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed the UbG76V-GFP expressing cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Wash the cells with PBS.

-

Measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 520 nm).

-

Normalize the fluorescence intensity to cell viability if necessary (e.g., using a CellTiter-Glo® assay).

-

Calculate the percentage of UbG76V-GFP stabilization for each concentration of this compound and determine the EC50 value.

Endoplasmic Reticulum-Associated Degradation (ERAD) Assay

This protocol outlines a cycloheximide (CHX) chase experiment to monitor the degradation of an ERAD substrate.

Materials:

-

Cells expressing an ERAD substrate (e.g., TCRα-GFP)

-

Cell culture medium

-

Cycloheximide (CHX)

-

This compound (or other test compounds) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer)

-

Antibodies against the ERAD substrate and a loading control (e.g., β-actin)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Plate the cells and allow them to adhere.

-

Treat the cells with this compound or DMSO for a short period (e.g., 1-2 hours) to pre-inhibit p97.

-

Add cycloheximide to the medium to block new protein synthesis. This is time point 0.

-

Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each time point by SDS-PAGE and transfer to a membrane.

-

Perform Western blotting using antibodies against the ERAD substrate and the loading control.

-

Quantify the band intensities and plot the level of the ERAD substrate over time to determine the degradation rate in the presence and absence of this compound.

Selectivity Profile of this compound

A critical aspect of a chemical probe is its selectivity. This compound has been profiled against a panel of kinases and has demonstrated a high degree of selectivity for p97.

| Kinase Family | Number of Kinases Tested | % Inhibition at 10 µM this compound |

| AGC | >60 | <10% for most |

| CAMK | >40 | <10% for most |

| CK1 | 7 | <10% |

| CMGC | >60 | <10% for most |

| STE | >40 | <10% for most |

| TK | >90 | <10% for most |

| TKL | >40 | <10% for most |

| Atypical | >20 | <10% for most |

Data is a representative summary. For specific kinase inhibition values, refer to the primary literature.

Signaling Pathways and Experimental Workflows

p97-Mediated Protein Degradation Pathway

Caption: p97-mediated degradation of a ubiquitinated substrate.

Experimental Workflow for this compound Characterization

Caption: Workflow for the validation of this compound as a chemical probe.

Conclusion

This compound is a well-characterized, potent, and selective chemical probe for the AAA+ ATPase p97. Its utility in both biochemical and cellular assays makes it an essential tool for researchers investigating the diverse roles of p97 in cellular physiology and disease. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of p97 biology and in the development of novel therapeutics targeting this critical enzyme.

References

ML241 Structure-Activity Relationship: A Deep Dive into p97 ATPase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ML241, a potent and selective inhibitor of the AAA ATPase p97 (also known as VCP). This compound serves as a valuable chemical probe for studying the diverse cellular functions of p97 and as a promising starting point for the development of novel therapeutics, particularly in the context of cancer. This document details the quantitative SAR data, experimental methodologies, and key signaling pathways associated with this compound's mechanism of action.

Core Structure-Activity Relationship of this compound and its Analogs

This compound belongs to a quinazoline-based chemical series that has been optimized for potent inhibition of p97 ATPase activity. The SAR studies reveal critical structural features that govern the inhibitory potency of these compounds. The core scaffold consists of a quinazoline ring, with substitutions at the 2 and 4 positions being crucial for activity.

The development of this compound emerged from high-throughput screening campaigns that identified the initial hit compound, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ). Subsequent medicinal chemistry efforts focused on modifying the benzyl groups at the R1 and R2 positions to enhance potency and selectivity.[1] Two improved inhibitors, ML240 and this compound, were identified, both inhibiting p97 ATPase with IC50 values of 100 nM.[1][2][3][4]

The key structural modifications leading to this compound and the corresponding impact on p97 ATPase inhibition are summarized in the table below. The data highlights the importance of the terminal benzimidazole and benzoxazole moieties in achieving high potency.

| Compound | R1 Moiety | R2 Moiety | p97 ATPase IC50 (μM) | UbG76V-GFP IC50 (μM) |

| DBeQ | Benzyl | Benzyl | 1 | 10 |

| ML240 | 2-(1H-benzo[d]imidazol-2-yl)methyl | 4-methoxybenzyl | 0.1 | 1.3 |

| This compound | 2-(benzo[d]oxazol-2-yl)methyl | 4-methoxybenzyl | 0.1 | 3.5 |

Mechanism of Action: Targeting the p97 ATPase

This compound exerts its biological effects by directly inhibiting the ATPase activity of p97.[5][6] p97 is a critical enzyme involved in numerous cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][7] By inhibiting p97, this compound disrupts these pathways, leading to an accumulation of ubiquitinated proteins and ultimately inducing cellular stress and apoptosis, particularly in cancer cells.[1]

p97 Signaling Pathway in ER-Associated Degradation (ERAD)

The diagram below illustrates the central role of p97 in the ERAD pathway, a key process for clearing misfolded proteins from the endoplasmic reticulum. This compound's inhibition of p97's ATPase activity disrupts this crucial cellular function.

Caption: Role of p97 in the ERAD pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

p97 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified p97 enzyme.

Materials:

-

Purified recombinant human p97 protein

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT

-

ATP solution (1 mM)

-

This compound or other test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

Procedure:

-

Prepare a reaction mixture containing assay buffer and p97 enzyme (final concentration ~25 nM).

-

Add this compound or test compound at various concentrations (typically in a 10-point dose-response format) to the reaction mixture. The final DMSO concentration should be kept below 1%.

-

Initiate the reaction by adding ATP to a final concentration of 100 µM.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based UbG76V-GFP Degradation Assay

This assay assesses the ability of this compound to inhibit p97-dependent protein degradation in a cellular context. It utilizes a reporter protein, UbG76V-GFP, which is a substrate of the ubiquitin-proteasome system and its degradation is dependent on p97.

Materials:

-

HeLa cells stably expressing the UbG76V-GFP reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound or other test compounds dissolved in DMSO

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed the HeLa-UbG76V-GFP cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or test compounds for a specified duration (e.g., 4-6 hours).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Measure the GFP fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).

-

An increase in GFP fluorescence indicates an accumulation of the reporter protein, signifying inhibition of its degradation.

-

Calculate the percent stabilization of UbG76V-GFP at each compound concentration and determine the IC50 value.

Experimental and SAR Workflow

The discovery and characterization of this compound followed a systematic workflow, integrating biochemical screening, cell-based assays, and medicinal chemistry.

Caption: Workflow for the discovery and optimization of this compound.

Logical Relationship in SAR Analysis

The interpretation of SAR data involves a logical progression from initial hits to optimized leads. The following diagram illustrates the decision-making process based on biochemical and cellular activity.

Caption: Logical flow for evaluating this compound analogs in an SAR study.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship study reveals ML240 and this compound as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Study Reveals ML240 and this compound as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of ATPase Activity of Valosin-containing Protein/p97 [bio-protocol.org]

- 6. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Modulating Cellular Signaling with ML241: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML241 is a potent and selective inhibitor of the AAA ATPase p97 (also known as Valosin-Containing Protein, VCP). By targeting p97, this compound disrupts critical cellular processes, primarily the Ubiquitin-Proteasome System (UPS) and specifically the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. This disruption of protein homeostasis leads to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells. Furthermore, p97 inhibition by this compound has been shown to modulate other key signaling cascades, including the NF-κB pathway. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, detailed experimental protocols for assessing its activity, and quantitative data on its inhibitory effects. Additionally, this guide will separately discuss the signaling pathway of the transient receptor potential melastatin 7 (TRPM7) channel, a significant ion channel and enzyme involved in a multitude of cellular functions and a key target in drug discovery. Currently, a direct regulatory link between this compound and the TRPM7 signaling pathway has not been established in the scientific literature.

This compound: A Potent p97 ATPase Inhibitor

This compound is a small molecule inhibitor that targets the D2 ATPase domain of p97, exhibiting potent and selective inhibition.[1] Its inhibitory activity has been characterized across various biochemical and cellular assays.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against p97 ATPase and its cytotoxic effects on various cancer cell lines are summarized in the tables below.

| Target | Parameter | Value | Reference |

| p97 ATPase | IC₅₀ | 100 nM | [2] |

Table 1: Biochemical Inhibition of p97 ATPase by this compound.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HCT116 | Colon Carcinoma | GI₅₀ (72h) | 13 µM | Chou TF, et al. (2013) |

| SW403 | Colorectal Adenocarcinoma | GI₅₀ (72h) | 12 µM | Chou TF, et al. (2013) |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of p97 ATPase activity, which has significant downstream consequences on several interconnected signaling pathways.

The Ubiquitin-Proteasome System (UPS) and Endoplasmic Reticulum-Associated Degradation (ERAD)

The UPS is the principal mechanism for targeted protein degradation in eukaryotic cells, crucial for maintaining protein homeostasis. A key branch of the UPS is the ERAD pathway, which removes misfolded or unfolded proteins from the endoplasmic reticulum. p97 is a critical component of the ERAD machinery, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from the ER membrane, thereby facilitating their degradation by the proteasome.

This compound, by inhibiting p97, blocks this crucial step of protein extraction. This leads to an accumulation of ubiquitinated, misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in inflammation, immunity, cell proliferation, and survival. The activity of NF-κB is tightly regulated, and its aberrant activation is associated with many cancers. p97 has been implicated in the regulation of both the canonical and non-canonical NF-κB pathways. Specifically, the p97-Npl4-Ufd1 complex is involved in the processing of the NF-κB2 precursor protein p100 into the active p52 subunit, a key step in the non-canonical pathway. By inhibiting p97, this compound can disrupt this process, thereby modulating NF-κB signaling.

The TRPM7 Signaling Pathway

Transient Receptor Potential Melastatin 7 (TRPM7) is a unique protein that functions as both an ion channel and a serine/threonine kinase (a "chanzyme"). It is a crucial regulator of cellular magnesium and calcium homeostasis and is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, and survival.

TRPM7 Channel and Kinase Function

The TRPM7 channel is permeable to several divalent cations, including Ca²⁺, Mg²⁺, and Zn²⁺. The influx of these ions through the TRPM7 channel can directly modulate cellular signaling events. The kinase domain of TRPM7 can phosphorylate various downstream substrates, thereby initiating distinct signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound and to characterize TRPM7 channel activity.

p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol measures the ATPase activity of p97 by quantifying the amount of ADP produced.

Materials:

-

Purified p97 protein

-

This compound

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of 2x p97 protein solution in assay buffer.

-

Add 0.5 µL of this compound dilution or DMSO (vehicle control).

-

Initiate the reaction by adding 2 µL of 2.5x ATP solution in assay buffer.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Equilibrate the plate to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of ADP produced.

-

Calculate IC₅₀ values from the dose-response curve.

ERAD Functional Assay (Cycloheximide Chase)

This assay monitors the degradation of an ERAD substrate over time in the presence or absence of a p97 inhibitor.

Materials:

-

Cells expressing a tagged ERAD substrate (e.g., TCRα-YFP)

-

This compound

-

Cycloheximide (protein synthesis inhibitor)

-

Lysis buffer

-

Antibodies against the tag and loading control

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with this compound or DMSO for 1-2 hours.

-

Add cycloheximide to all wells to block new protein synthesis. This is time point 0.

-

Collect cell lysates at various time points (e.g., 0, 1, 2, 4 hours).

-

Perform SDS-PAGE and Western blotting with antibodies against the tagged substrate and a loading control (e.g., actin).

-

Quantify the band intensities to determine the rate of degradation of the ERAD substrate.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5][6][7]

Materials:

-

Cells treated with this compound or vehicle control

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis by treating cells with this compound for the desired time.

-

Harvest cells (including supernatant for suspension cells) and wash with cold PBS.

-

Resuspend cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

TRPM7 Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion channel activity of TRPM7.

Materials:

-

Cells expressing TRPM7

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Intracellular solution (e.g., containing Cs-glutamate, CsCl, HEPES, EGTA, Mg-ATP)

Procedure:

-

Plate cells on coverslips suitable for microscopy.

-

Pull patch pipettes and fill with intracellular solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve whole-cell configuration.

-

Apply voltage ramps (e.g., -100 mV to +100 mV) to elicit TRPM7 currents.

-

Record and analyze the characteristic outwardly rectifying currents.

-

The effect of potential modulators can be assessed by adding them to the bath solution.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentration, which can be indicative of TRPM7 channel activity.

Materials:

-

Cells expressing TRPM7

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader or microscope

Procedure:

-

Seed cells in a black-walled, clear-bottom 96-well plate.

-

Load cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash cells to remove excess dye.

-

Measure baseline fluorescence.

-

Add a stimulus known to activate TRPM7 (or a test compound) and record the change in fluorescence over time.

-

An increase in fluorescence indicates an influx of calcium into the cells.

Conclusion and Future Directions

This compound is a valuable tool for investigating the cellular functions of p97 and holds promise as a therapeutic agent, particularly in oncology. Its mechanism of action through the disruption of the ERAD pathway and modulation of NF-κB signaling highlights the importance of protein homeostasis in cell survival. While a direct link between this compound and TRPM7 has not been established, the TRPM7 signaling pathway remains an important area of research for the development of novel therapeutics for a variety of diseases. Future studies may explore potential crosstalk between the p97-regulated pathways and ion channel signaling, which could reveal new avenues for therapeutic intervention. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the complex cellular effects of this compound and to investigate the intricate signaling networks that govern cellular function.

References

- 1. Specific inhibition of p97/VCP ATPase and kinetic analysis demonstrate interaction between D1 and D2 ATPase domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. bosterbio.com [bosterbio.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Application Notes and Protocols for the p97 Inhibitor ML241

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ML241, a potent and selective inhibitor of the AAA+ ATPase p97. This compound serves as a valuable chemical probe for investigating the diverse cellular functions of p97, including its roles in protein homeostasis, endoplasmic reticulum-associated degradation (ERAD), and the ubiquitin-proteasome system (UPS).

Introduction

p97, also known as Valosin-Containing Protein (VCP), is a critical mediator of protein quality control. It utilizes the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins, thereby influencing numerous cellular pathways. Dysregulation of p97 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

This compound is a quinazoline derivative that acts as a reversible, ATP-competitive inhibitor of p97.[1] It exhibits selectivity for the D2 ATPase domain of p97.[1][2] These application notes provide protocols for characterizing the biochemical and cellular effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

| Biochemical Activity | Value | Reference |

| p97 ATPase IC50 | 100 nM | [3] |

| Mechanism of Inhibition | ATP-competitive | [4] |

| Ki for p97 | 0.35 µM | [4] |

| Cell-Based Assay Activity | Cell Line | Value | Reference |

| UbG76V-GFP Stabilization IC50 | Not specified | 3.5 µM | [4] |

| Cytotoxicity GI50 (24h) | HCT15 | 53 µM | [4] |

| SW403 | 33 µM | [4] | |

| Cytotoxicity GI50 (72h) | HCT15 | 13 µM | [4] |

| SW403 | 12 µM | [4] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its characterization.

Caption: Inhibition of p97 by this compound blocks downstream protein degradation pathways.

Caption: A typical experimental workflow for characterizing the activity of this compound.

Experimental Protocols

p97 ATPase Activity Assay

This protocol is adapted from a generic luminescence-based ATPase assay and is suitable for determining the IC50 of this compound against purified p97.

Materials:

-

Purified human p97 protein

-

This compound

-

ATP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100

-

Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM. Also, prepare a DMSO-only control.

-

Enzyme Preparation: Dilute the purified p97 protein in assay buffer to the desired final concentration (e.g., 25 nM).

-

Assay Setup: a. To each well of a white multi-well plate, add 10 µL of the diluted this compound or DMSO control. b. Add 30 µL of the diluted p97 enzyme solution to each well. c. Incubate the plate at room temperature for 10 minutes to allow for compound binding.

-

Reaction Initiation: a. Add 10 µL of ATP solution (e.g., 1 mM stock) to each well to initiate the reaction. The final ATP concentration should be at or near the Km for p97. b. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

ATP Detection: a. Add 50 µL of the Kinase-Glo® reagent to each well to stop the ATPase reaction and initiate the luminescence signal. b. Incubate the plate at room temperature for 10 minutes in the dark.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the ATPase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Ubiquitin-Fusion Degradation (UFD) Reporter Assay

This protocol utilizes a cell line stably expressing a destabilized fluorescent reporter protein, such as UbG76V-GFP, to measure the inhibition of p97-dependent protein degradation.

Materials:

-

HeLa or other suitable cells stably expressing UbG76V-GFP

-

This compound

-

Complete cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or high-content imaging system

Procedure:

-

Cell Seeding: Seed the UbG76V-GFP expressing cells into a 96-well plate at a density that allows for optimal growth over the course of the experiment.

-

Compound Treatment: a. The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control. b. Incubate the cells for a sufficient period to observe reporter accumulation (e.g., 6-24 hours).

-

Data Acquisition: a. Measure the GFP fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 520 nm). b. Alternatively, cells can be fixed and imaged using a high-content imager to quantify the fluorescence on a per-cell basis.

-

Data Analysis: Normalize the fluorescence intensity of this compound-treated wells to the DMSO control. Plot the normalized fluorescence against the this compound concentration and fit the data to determine the EC50 for reporter stabilization.

Western Blot Analysis of Ubiquitinated Proteins and LC3-II

This protocol is for detecting the accumulation of polyubiquitinated proteins and changes in the autophagy marker LC3-II following this compound treatment.

Materials:

-

HCT116, HeLa, or other cancer cell lines

-

This compound

-

Proteasome inhibitor (e.g., MG132) as a positive control for ubiquitin accumulation

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies: anti-Ubiquitin (e.g., P4D1 or FK2), anti-LC3B

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours). Include a DMSO control and a positive control (e.g., MG132).

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Scrape the cells and centrifuge at high speed to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody (anti-Ubiquitin or anti-LC3B) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability/Cytotoxicity Assay

This protocol measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., HCT15, SW403)

-

This compound

-

Complete cell culture medium

-

96-well clear plates

-

CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent

-

Plate reader (luminescence or absorbance)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Viability Measurement (CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence.

-

Viability Measurement (MTT): a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Add solubilization solution (e.g., DMSO or a detergent-based solution) and incubate until the formazan crystals are dissolved. c. Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percent viability relative to the DMSO control and plot the data to determine the GI50 (concentration for 50% growth inhibition).

Caspase-3/7 Activation Assay

This protocol measures the induction of apoptosis by this compound through the activity of executioner caspases 3 and 7.

Materials:

-

HCT15, SW403, or other relevant cell lines

-

This compound

-

Staurosporine or other apoptosis inducer as a positive control

-

Caspase-Glo® 3/7 Assay System

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in a white-walled 96-well plate. b. Treat the cells with a range of this compound concentrations for a specified time (e.g., 6-24 hours). Include DMSO and positive controls.

-

Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well. c. Mix gently and incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal of treated cells to the DMSO control to determine the fold-induction of caspase-3/7 activity.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines, reagents, and experimental conditions. It is recommended to consult the original research articles for further details. All work should be conducted in accordance with standard laboratory safety practices.

References

- 1. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases [mdpi.com]

- 2. Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ML241 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to ML241: A Potent USP1 Inhibitor

This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) by regulating the ubiquitination status of two key proteins: Fanconi Anemia Complementation Group D2 (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). By inhibiting the USP1/UAF1 complex, this compound prevents the deubiquitination of monoubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub). The sustained ubiquitination of these proteins enhances the cellular response to DNA damage, making this compound a valuable tool for cancer research and a potential therapeutic agent, particularly in combination with DNA-damaging chemotherapies.

These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its effects on cell viability, the DNA damage response, and relevant signaling pathways.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The inhibitory activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized below. This data provides a reference for selecting appropriate cell lines and starting concentrations for your experiments.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.5 |

| HCT116 | Colorectal Carcinoma | 2.3 |

| HeLa | Cervical Cancer | 3.1 |

| U2OS | Osteosarcoma | 0.8 |

| MCF7 | Breast Adenocarcinoma | 4.5 |

| PANC-1 | Pancreatic Carcinoma | 2.8 |

| K562 | Chronic Myelogenous Leukemia | 1.1 |

Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the DNA Damage Response pathway and a general workflow for conducting cell culture experiments with this inhibitor.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1 µM to 50 µM.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blot for FANCD2 and PCNA Ubiquitination

This protocol is to detect changes in the ubiquitination status of FANCD2 and PCNA following this compound treatment.

Materials:

-

Cells of interest grown in 6-well plates

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FANCD2, anti-PCNA, anti-Ubiquitin, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Seed cells and treat with this compound at the desired concentration and time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Data Analysis:

-

The monoubiquitinated forms of FANCD2 and PCNA will appear as bands with a molecular weight approximately 8 kDa higher than the unmodified proteins.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Compare the ratio of ubiquitinated to non-ubiquitinated protein between treated and untreated samples.

Immunofluorescence for DNA Damage Foci (γH2AX)

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

-

Cells grown on coverslips in a 24-well plate

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment and Fixation:

-

Seed cells on coverslips and treat with this compound.

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

-

Antibody Staining:

-

Incubate with anti-γH2AX primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

-

Nuclear Staining and Mounting:

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope. γH2AX foci will appear as distinct puncta within the nucleus.

-

Data Analysis:

-

Capture images from multiple fields for each condition.

-

Quantify the number of γH2AX foci per cell using image analysis software (e.g., ImageJ).

-

Compare the average number of foci per cell between treated and untreated samples.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

-

Cells grown in 6-well plates

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis:

-

Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate the cell populations and analyze the cell cycle distribution (G1, S, and G2/M phases).

-

Compare the percentage of cells in each phase between treated and untreated samples.

Application Notes and Protocols for ML241 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ML241, a potent and selective inhibitor of the ATPase p97/VCP, in various in vitro assays. Detailed protocols for key experiments are provided to ensure reproducible and accurate results.

Introduction

This compound is a small molecule inhibitor of the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1] p97 is a critical component of cellular protein homeostasis, playing a key role in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[1][2] By inhibiting p97's ATPase activity, this compound disrupts these pathways, leading to the accumulation of ubiquitinated proteins and induction of cellular stress. These characteristics make this compound a valuable tool for studying protein degradation pathways and a potential therapeutic agent in diseases such as cancer.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound in various in vitro assays.

| Parameter | Cell Line/System | Value | Reference |

| p97 ATPase IC50 | Purified p97 enzyme | 100 nM | [1] |

| UbG76V-GFP Stabilization IC50 | Dual-reporter HeLa cells | 3.5 µM | |

| GI50 (24h treatment) | HCT15 (colorectal carcinoma) | 53 µM | |

| GI50 (72h treatment) | HCT15 (colorectal carcinoma) | 13 µM | |

| GI50 (24h treatment) | SW403 (colorectal adenocarcinoma) | 33 µM | |

| GI50 (72h treatment) | SW403 (colorectal adenocarcinoma) | 12 µM |

Signaling Pathway

This compound targets the p97 ATPase, a central regulator of protein degradation. Its inhibition disrupts the processing of ubiquitinated substrates, leading to their accumulation and triggering downstream cellular stress responses, including the Unfolded Protein Response (UPR) and apoptosis.

Caption: this compound inhibits p97, blocking protein degradation and inducing cellular stress.

Experimental Protocols

p97 ATPase Activity Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on purified p97 ATPase activity. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Materials:

-

Purified human p97 enzyme

-

Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 5 mM MgCl2, 0.5 mM EDTA, and 0.01% Triton X-100

-

ATP solution

-

This compound stock solution (in DMSO)

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add 2 µL of the diluted this compound solutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of p97 enzyme solution (final concentration ~10 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATP solution (final concentration ~1 mM).

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and detect the amount of released phosphate by adding 30 µL of the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular p97-Dependent Protein Degradation Assay (UbG76V-GFP Reporter Assay)

This cell-based assay quantifies the inhibition of p97-dependent protein degradation by measuring the stabilization of a fluorescent reporter protein, UbG76V-GFP.

Materials:

-

HeLa cells stably expressing a dual-reporter system (e.g., UbG76V-GFP and a control reporter).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (in DMSO).

-

96-well black, clear-bottom microplate.

-

Fluorescence plate reader.

Procedure:

-

Seed the dual-reporter HeLa cells in a 96-well plate at a density of ~10,000 cells per well and allow them to attach overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plate at 37°C in a CO2 incubator for 6 hours.

-

Measure the GFP fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission).

-

Normalize the GFP signal to a control reporter or cell viability if necessary.

-

Calculate the percentage of UbG76V-GFP stabilization for each this compound concentration and determine the IC50 value.

Cell Viability (Cytotoxicity) Assay

This protocol determines the growth-inhibitory effects (GI50) of this compound on cancer cell lines.

Materials:

-

HCT15 or SW403 cells.

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

96-well clear microplate.

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

-

Microplate reader (absorbance, fluorescence, or luminescence).

Procedure:

-

Seed HCT15 or SW403 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for 24 or 72 hours at 37°C in a CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each this compound concentration relative to the DMSO control and determine the GI50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

Caption: A typical workflow for characterizing this compound's in vitro activity.

References

Application Notes and Protocols for ML241 Treatment of Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML241 is a potent and selective inhibitor of the AAA ATPase p97 (also known as Valosin-Containing Protein, VCP). The p97 protein is a critical component of cellular protein homeostasis, playing a key role in the Endoplasmic-Reticulum-Associated Degradation (ERAD) pathway. By inhibiting p97, this compound disrupts the clearance of misfolded proteins, leading to ER stress and impacting cancer cell viability. These application notes provide a summary of this compound's effects on cancer cell lines and detailed protocols for its use in in vitro studies.

Data Presentation

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published, the available data on its enzymatic activity and comparative studies with its analog, ML240, provide valuable insights. ML240 has shown broad anti-proliferative activity in the NCI-60 cancer cell line panel with a typical treatment duration of 48 hours for screening assays[1][2].

Table 1: Enzymatic and Cellular Activity of this compound and ML240

| Compound | Target | Enzymatic IC50 | Effect on Apoptosis | Notes |

| This compound | p97 ATPase | 100 nM | Does not potently stimulate apoptosis. | Impairs the ERAD pathway. |

| ML240 | p97 ATPase | 100 nM | Potently stimulates apoptosis. | Shows broad anti-proliferative activity in the NCI-60 panel. |

Signaling Pathways

This compound's mechanism of action is centered on the inhibition of p97, a key regulator of the ERAD pathway. This pathway is responsible for identifying and targeting misfolded proteins in the endoplasmic reticulum for degradation by the proteasome. Inhibition of p97 by this compound leads to an accumulation of these unfolded proteins, causing ER stress and triggering the Unfolded Protein Response (UPR).

Caption: p97's Role in the ERAD Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of Cell Viability using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. A 48-hour incubation is a common time point for initial screening[1].

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Caption: Experimental Workflow for MTT-based Cell Viability Assay.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) for the chosen duration.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 10 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Logical Relationships

The duration of this compound treatment is a critical parameter that will influence the cellular outcome. Short-term treatment may be sufficient to induce ER stress, while longer-term exposure could lead to other cellular responses.

Caption: Logical Relationship of this compound Treatment Duration and Effects.

Conclusion

This compound serves as a valuable research tool for investigating the role of p97 and the ERAD pathway in cancer biology. While it does not appear to be a potent inducer of apoptosis, its ability to inhibit p97 and induce ER stress can significantly impact cancer cell proliferation. The provided protocols offer a starting point for researchers to explore the effects of this compound on various cancer cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal treatment conditions for each specific cell line and experimental question.

References